N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine

Descripción general

Descripción

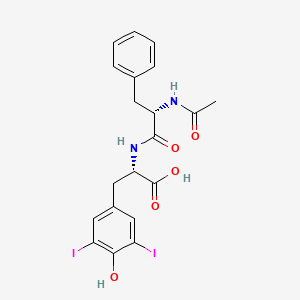

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine is a synthetic peptide compound with the molecular formula C20H20I2N2O5 and a molecular weight of 622.19 g/mol . This compound is characterized by the presence of two iodine atoms on the tyrosine residue, which can significantly influence its chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine typically involves the following steps:

Protection of Functional Groups: The amino and carboxyl groups of the amino acids are protected to prevent unwanted side reactions.

Coupling Reaction: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to form the peptide bond.

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification: Techniques such as crystallization, chromatography, or recrystallization are used to purify the compound.

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:

Oxidation: The iodine atoms can be oxidized under specific conditions.

Reduction: The compound can be reduced to remove the iodine atoms.

Substitution: The iodine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as thiols or amines can be used to replace the iodine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated derivatives, while reduction can produce deiodinated peptides .

Aplicaciones Científicas De Investigación

Peptide Synthesis

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine serves as a crucial building block in peptide synthesis. Peptides are vital for drug development and biological research due to their roles as hormones, neurotransmitters, and enzyme inhibitors. The incorporation of this compound into peptide sequences can enhance the stability and bioactivity of the resulting peptides .

Targeted Drug Delivery

The compound's unique structure facilitates the design of targeted therapies, particularly in oncology. Its ability to mimic biological molecules allows for the development of precision medicine approaches that improve treatment efficacy while minimizing side effects. This specificity is crucial in targeting cancer cells without affecting healthy tissues .

Radiolabeling Applications

The iodine components of this compound make it suitable for radiolabeling applications. This capability is particularly useful in imaging techniques such as Positron Emission Tomography (PET) scans. By allowing researchers to visualize biological processes in real-time, this application enhances our understanding of disease mechanisms and treatment responses .

Bioconjugation

This compound can be conjugated with antibodies or other biomolecules to improve the specificity and efficacy of therapeutic agents in immunotherapy. By attaching this compound to antibodies, researchers can create targeted delivery systems that enhance the therapeutic index of drugs used in treating various diseases .

Research in Thyroid Hormone Activity

The diiodinated phenyl group in this compound mimics thyroid hormones, making it a valuable tool for studying thyroid hormone activity and its interactions within biological systems. Research has shown that derivatives like 3,5-diiodo-L-tyrosine exhibit significant neuroprotective effects by modulating glutamatergic synaptic transmission . This property is particularly relevant in conditions characterized by excessive glutamate receptor activation, such as ischemic brain injury.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of halogenated derivatives of L-phenylalanine, including this compound. These compounds have been shown to exert protective effects against neuronal damage during ischemic events by modulating excitatory neurotransmission pathways . In vivo studies demonstrated that these derivatives could significantly reduce brain infarct volume and neurological deficits following induced strokes in animal models .

Comprehensive Data Table

| Application | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for synthesizing biologically active peptides | Enhances stability and bioactivity of peptides |

| Targeted Drug Delivery | Design of therapies targeting specific cells | Improves efficacy while minimizing side effects |

| Radiolabeling Applications | Use in imaging techniques like PET | Enhances visualization of biological processes |

| Bioconjugation | Conjugation with antibodies for targeted delivery | Improves specificity and efficacy in immunotherapy |

| Research in Thyroid Hormone | Mimics thyroid hormones for studying their effects | Significant neuroprotective effects observed during glutamate receptor activation |

| Neuroprotective Properties | Protects neurons from damage during ischemic events | Reduces infarct volume and neurological deficits in stroke models |

Case Studies

- Neuroprotection During Ischemia : A study demonstrated that derivatives like 3,5-diiodo-L-tyrosine significantly reduced neuronal damage during simulated ischemia by inhibiting excitatory synaptic transmission through both presynaptic and postsynaptic mechanisms . This highlights the compound's potential as a neuroprotective agent.

- Targeted Therapy Development : Research into targeted drug delivery systems utilizing this compound has shown promise in enhancing the therapeutic index of anticancer drugs by selectively targeting tumor cells while sparing normal tissues .

- Imaging Studies : The radiolabeling capabilities of this compound have been exploited to develop advanced imaging agents that can provide real-time insights into tumor biology and treatment responses during clinical evaluations .

Mecanismo De Acción

The mechanism of action of N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to proteins or enzymes, affecting their function.

Pathways Involved: It may influence signaling pathways by modulating the activity of key enzymes or receptors.

Comparación Con Compuestos Similares

Similar Compounds

N-Acetyl-L-phenylalanyl-L-tyrosine: Lacks the iodine atoms, resulting in different chemical and biological properties.

3,5-Diiodo-L-tyrosine: Contains the iodinated tyrosine residue but lacks the peptide bond with phenylalanine.

Uniqueness

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine is unique due to the presence of both the acetylated phenylalanine and the iodinated tyrosine residues, which confer distinct chemical reactivity and biological activity .

Actividad Biológica

N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine (APDT) is a synthetic peptide compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its synthesis, biological mechanisms, and applications in research and medicine.

Chemical Structure and Properties

This compound is characterized by the following properties:

- Molecular Formula : C20H20I2N2O5

- Molecular Weight : 622.19 g/mol

- CAS Number : 3786-08-1

The compound consists of an acetylated phenylalanine linked to a 3,5-diiodinated tyrosine, which contributes to its unique chemical reactivity and potential biological functions .

Synthesis Methods

The synthesis of APDT typically involves several steps:

- Protection of Functional Groups : Protecting the amino and carboxyl groups of the amino acids to prevent side reactions.

- Coupling Reaction : Utilizing reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) to form peptide bonds.

- Deprotection : Removing the protecting groups under acidic or basic conditions to yield the final product.

Enzyme Interactions

APDT has been investigated as a synthetic substrate for pepsin and other acidic proteases. Research indicates that it can be hydrolyzed by these enzymes, allowing for the assessment of enzymatic activity. Different pepsin isoforms exhibit varying hydrolysis rates towards APDT, suggesting structural differences influence substrate specificity .

Protein-Protein Interactions

The compound has been studied for its role in protein-protein interactions, which are crucial for various biological processes. By binding to specific proteins or enzymes, APDT may modulate their functions and influence cellular signaling pathways .

Case Study 1: Pepsin Hydrolysis

A study investigating the hydrolysis of APDT by different pepsin isoforms revealed significant differences in activity levels. For instance, porcine pepsin demonstrated higher hydrolysis rates compared to pepsins isolated from rat gastric mucosa. This variability highlights the importance of enzyme structure in substrate specificity.

Case Study 2: Thyroid Hormone Research

Although not directly studied for thyroid functions, APDT's iodinated structure positions it as a valuable tool in thyroid hormone research. Compounds like 3,5-T2 have shown metabolic benefits when administered to high-fat diet rats, suggesting that iodinated derivatives may influence metabolic pathways similarly .

Applications in Research and Medicine

APDT serves multiple roles across various fields:

- Biochemical Assays : Used to investigate the role of iodinated tyrosines in enzyme activity and protein function.

- Drug Development : Potential candidate for developing therapeutic agents targeting thyroid-related diseases due to its unique properties.

- Diagnostic Imaging : As a precursor for radiolabeled compounds in nuclear medicine .

Comparison with Related Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| N-Acetyl-L-phenylalanyl-L-tyrosine | Non-iodinated | Lacks iodine atoms; different biological activity |

| 3,5-Diiodo-L-tyrosine | Iodinated tyrosine | No peptide bond with phenylalanine |

APDT is distinguished from these compounds by its unique combination of an acetylated phenylalanine and an iodinated tyrosine residue, which confers distinct chemical reactivity and biological activity .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20I2N2O5/c1-11(25)23-16(9-12-5-3-2-4-6-12)19(27)24-17(20(28)29)10-13-7-14(21)18(26)15(22)8-13/h2-8,16-17,26H,9-10H2,1H3,(H,23,25)(H,24,27)(H,28,29)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIHCEZUWCRUES-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C(=C2)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC(=C(C(=C2)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20I2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3786-08-1 | |

| Record name | N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3786-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-acetyl-3-phenyl-L-alanyl)-3,5-diiodo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N-Acetyl-L-phenylalanyl-3,5-diiodo-L-tyrosine used in studies of pepsin and other acidic proteases?

A: this compound (APDT) serves as a synthetic substrate to assess the enzymatic activity of pepsin and similar acidic proteases. By measuring the rate of APDT hydrolysis, researchers can compare the activity levels of different pepsin isoforms or evaluate the effectiveness of potential pepsin inhibitors. [, , ]

Q2: Do all pepsins hydrolyze APDT at the same rate?

A: No, the research indicates variation in APDT hydrolysis rates among different pepsins. For instance, pepsins isolated from rat gastric mucosa exhibited significantly lower activity towards APDT compared to porcine pepsin. [] This suggests structural differences among pepsins can influence their substrate specificity and catalytic efficiency.

Q3: Can the ability to hydrolyze APDT be used to classify different types of acidic proteases?

A: While APDT hydrolysis is a characteristic of pepsin-like enzymes, it's not a definitive classification tool. Research shows a chymosin-like protease from harp seal exhibited very low activity on APDT, despite sharing similarities with pepsin in other aspects. [] This highlights the need to consider multiple factors, including substrate specificity, inhibitor sensitivity, and other biochemical properties, for accurate classification of acidic proteases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.